

Application Note: NMR Analysis of Oligonucleotides with Methylphosphonate Modifications

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Compound of Interest

Compound Name: 5'-DMTr-T-Methyl
phosphonamidite

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Introduction

Oligonucleotides with methylphosphonate modifications are of significant interest in the development of therapeutic and diagnostic agents due to their enhanced nuclease resistance and cell membrane permeability. The replacement of a non-bridging oxygen atom in the phosphate backbone with a methyl group introduces a chiral center at the phosphorus atom, resulting in the formation of Rp and Sp diastereomers. This modification, while beneficial, necessitates detailed structural characterization to ensure the safety, efficacy, and batch-to-batch consistency of these molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the comprehensive analysis of these modified oligonucleotides, providing critical information on their structure, purity, and stereochemistry.[1][2][3] This application note provides detailed protocols for the NMR analysis of methylphosphonate-modified oligonucleotides.

Structural and Stereochemical Analysis by NMR

The introduction of a methylphosphonate linkage significantly impacts the local conformation and overall structure of an oligonucleotide. NMR spectroscopy, particularly 2D techniques, is adept at elucidating these structural nuances.

- ^1H NMR: One-dimensional ^1H NMR provides a primary assessment of the oligonucleotide's purity and folding. The signals in the aromatic region (H6/H8) and anomeric region (H1') are particularly informative. The presence of methylphosphonate modifications can lead to localized chemical shift perturbations, primarily affecting the nucleotides flanking the modification.[\[1\]](#)[\[2\]](#) The methyl protons of the methylphosphonate group itself typically resonate in a distinct region of the spectrum.
- ^{31}P NMR: Phosphorus-31 NMR is a direct and highly sensitive method for analyzing the backbone of oligonucleotides. Each phosphorus atom in the backbone gives rise to a distinct signal, making it an excellent tool for identifying and quantifying different linkage types. Phosphodiester and methylphosphonate linkages resonate in different chemical shift ranges. Furthermore, the Rp and Sp diastereomers of the methylphosphonate linkage can often be resolved in high-field ^{31}P NMR spectra, allowing for their quantification.[\[4\]](#)[\[5\]](#)
- 2D NMR (COSY, TOCSY, NOESY/ROESY): Two-dimensional NMR experiments are crucial for the complete assignment of proton resonances and for determining the three-dimensional structure of the oligonucleotide.
 - COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify scalar-coupled protons within each sugar moiety, facilitating the assignment of the sugar protons.
 - NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide information about through-space proximities between protons. These are essential for the sequential assignment of resonances along the oligonucleotide backbone and for determining the absolute configuration (Rp or Sp) of the methylphosphonate linkage.[\[6\]](#) For instance, the presence or absence of specific cross-peaks between the methyl protons of the phosphonate group and nearby sugar or base protons can definitively distinguish between the Rp and Sp isomers.[\[6\]](#)

Quantitative Data Summary

The following tables summarize typical quantitative data that can be obtained from the NMR analysis of methylphosphonate-modified oligonucleotides.

Table 1: Thermal Melting Temperatures (T_m) of a Methylphosphonate-Modified Duplex

Duplex	Modification Position	T _m (°C)	ΔT _m (°C) per modification
Unmodified Reference	-	55.0	-
Rp-modified	4	54.5	-0.5
Sp-modified	4	51.0	-4.0

Note: T_m values are dependent on sequence, length, and buffer conditions. The data presented here is illustrative. Generally, Sp isomers tend to be more destabilizing than Rp isomers.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 2: ³¹P NMR Chemical Shift Ranges and Diastereomer Quantification

Linkage Type	Diastereomer	Typical ³¹ P Chemical Shift Range (ppm)	Observed Ratio (%)
Phosphodiester	-	-1 to 1	-
Methylphosphonate	Rp	28 to 32	48
Methylphosphonate	Sp	30 to 34	52

Note: Chemical shifts are relative to an external standard (e.g., 85% H₃PO₄). The observed ratio of diastereomers is dependent on the synthesis method.

Experimental Protocols

Protocol 1: Sample Preparation

- **Dissolution:** Dissolve the lyophilized methylphosphonate-modified oligonucleotide in a suitable buffer. A common buffer is 10-25 mM sodium phosphate, pH 7.0, with 100 mM NaCl. For experiments requiring the observation of exchangeable protons (e.g., imino protons), the sample should be dissolved in 90% H₂O/10% D₂O. For all other experiments, dissolve the sample in 99.96% D₂O to suppress the water signal.
- **Concentration:** The typical sample concentration for NMR is 0.5-2.0 mM.

- **Filtration:** To ensure high-resolution spectra, it is critical to remove any suspended particles. Filter the sample through a small plug of glass wool packed at the bottom of a Pasteur pipette directly into the NMR tube.
- **Volume:** The final sample volume in a standard 5 mm NMR tube should be approximately 550-600 μL .
- **Internal Standard:** For quantitative NMR (qNMR), a suitable internal or external standard should be added. For ^{31}P qNMR, an external reference standard is often used.

Protocol 2: NMR Data Acquisition

The following are suggested starting parameters for NMR data acquisition on a 600 MHz spectrometer. These parameters should be optimized for the specific sample and spectrometer.

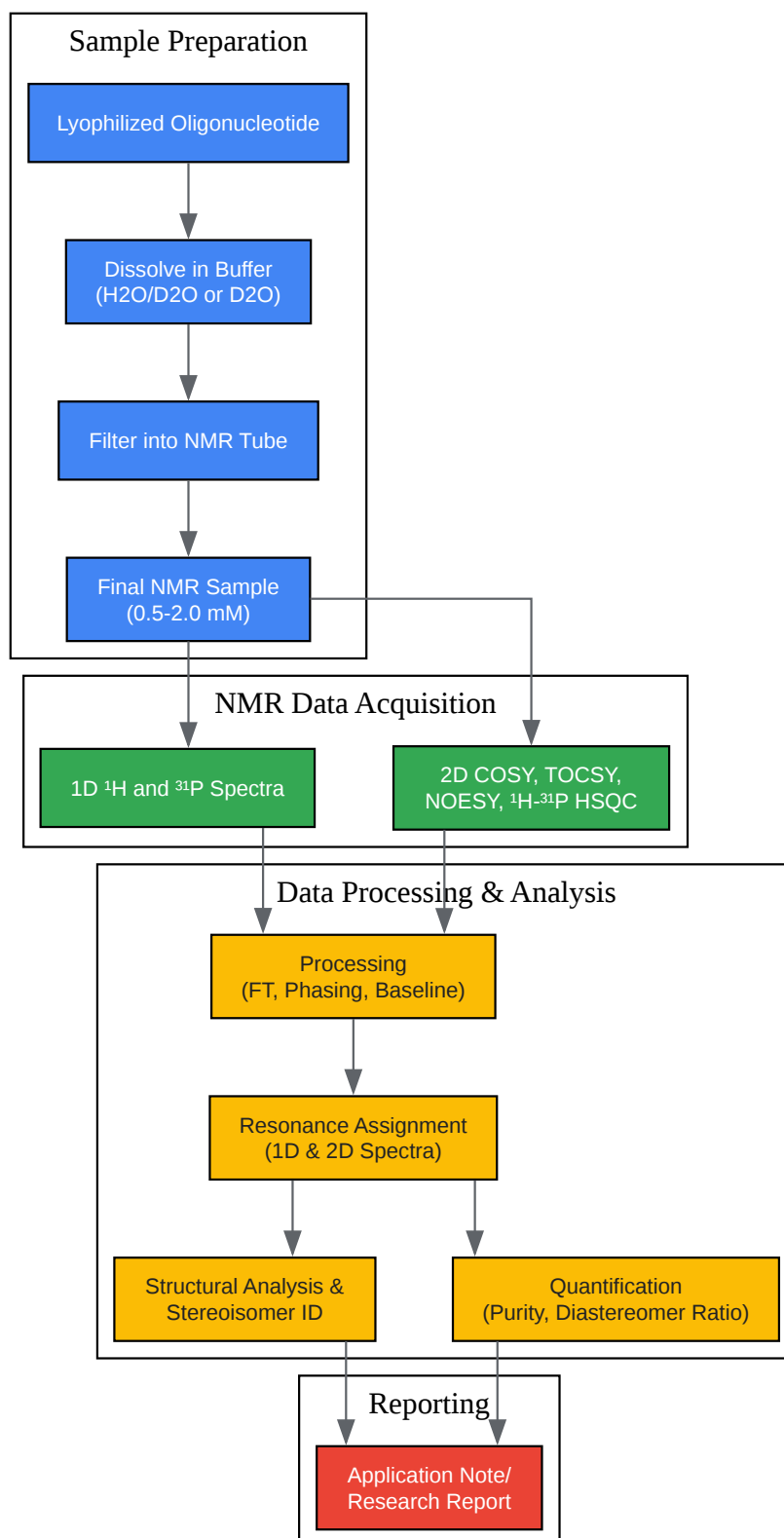
Table 3: Recommended NMR Acquisition Parameters

Experiment	Pulse Sequence	Spectral Width (^1H)	Spectral Width (^{31}P)	Number of Scans	Mixing Time
1D ^1H	zgpr or noesygppr1d	16 ppm	-	64-256	-
1D ^{31}P	zgpg30 with ^1H decoupling	-	50 ppm	256-1024	-
2D ^1H - ^1H COSY	cosygpprqf	10 ppm	-	8-16	-
2D ^1H - ^1H TOCSY	mlevphpr	10 ppm	-	8-16	80 ms
2D ^1H - ^1H NOESY	noesyegpph	10 ppm	-	16-64	150-300 ms
2D ^1H - ^{31}P HSQC	hsqcedetgps p	10 ppm	40 ppm	16-64	-

Protocol 3: Data Processing and Analysis

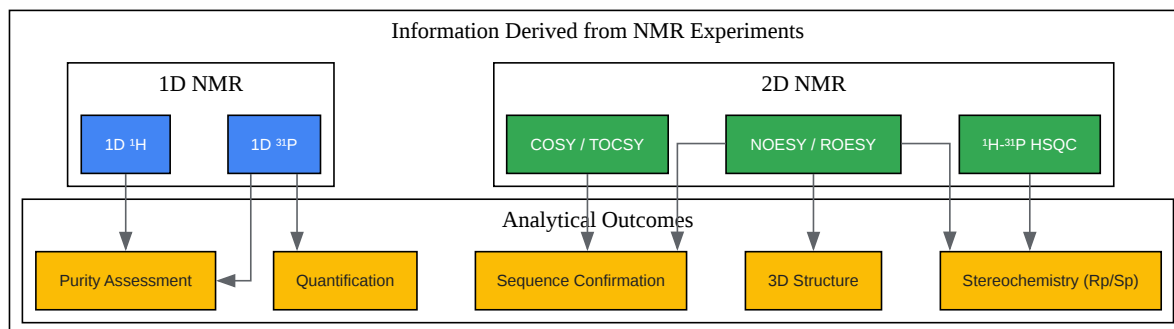
- Processing: Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe, or MestReNova). This typically involves Fourier transformation, phase correction, and baseline correction. For 2D spectra, apply appropriate window functions (e.g., sine-bell) before Fourier transformation.
- Referencing: Reference ^1H spectra to an internal standard like DSS or TSP (0.0 ppm). Reference ^{31}P spectra to an external standard of 85% H_3PO_4 (0.0 ppm).
- Assignment:
 - Use 2D COSY and TOCSY spectra to trace the J-coupling networks within each sugar ring.
 - Use 2D NOESY spectra to establish sequential connectivities between adjacent nucleotides (e.g., H6/H8 of residue i to H1' of residue $i-1$).
 - Assign the Rp and Sp configurations based on characteristic NOE patterns between the methylphosphonate methyl protons and neighboring sugar protons.
- Quantification:
 - For diastereomer quantification, integrate the well-resolved signals corresponding to the Rp and Sp isomers in the 1D ^{31}P spectrum.
 - For concentration determination by qNMR, compare the integral of the oligonucleotide signals to the integral of a known concentration of an internal or external standard.[\[2\]](#)

Visualizations



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Caption: Experimental workflow for NMR analysis.



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Caption: Relationship between NMR experiments and outcomes.

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